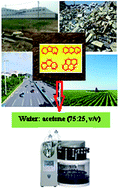Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions†
RSC Advances Pub Date: 2016-08-16 DOI: 10.1039/C6RA13973F
Abstract
A novel method was developed for the determination of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) in soil. The method is based on pressurized liquid extraction (PLE) of the analytes using aqueous solutions, and combined with a further concentration step using solid-phase extraction (SPE) and followed by gas chromatography-mass spectrometry (GC-MS). The experimental parameters that influenced extraction efficiency were systematically evaluated. The optimal responses were observed by extracting 1 g of soil with the solution of water : acetone (75 : 25, v/v) at 150 °C for 5 min and circulated for three cycles. The obtained extracts were diluted and then concentrated by SPE. The recoveries ranged from 84.5 to 110.5% with standard deviations (RSDs) below 9.7%. The proposed method was successfully applied to the determination of Cl-PAHs in real soil samples. Most of the chlorinated polycyclic aromatic hydrocarbons were detected and 1-chloropyrene (1-ClPyr) was predominant in the studied soil samples. The toxic equivalency quotients (TEQs) of Cl-PAHs in the studied soil samples were calculated and were 5717 pg-TEQ per g for the soil from the chemical industrial complex, 3871 pg-TEQ per g for the soil from the e-waste recycling facility, 2061 pg-TEQ per g for the soil from the main traffic road and 11 pg-TEQ per g for the soil from the farmland. The high TEQs of Cl-PAHs means they are potential contributors of dioxin-like toxicity in urban soils.

Recommended Literature
- [1] Carbon nanopore and anchoring site-assisted general construction of encapsulated metal (Rh, Ru, Ir) nanoclusters for highly efficient hydrogen evolution in pH-universal electrolytes and natural seawater†
- [2] Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†
- [3] Bromine anion-induced synthesis of copper nanoplates and their recyclable catalytic activity towards 4-nitrophenol reduction†
- [4] Building an artificial solid electrolyte interphase with high-uniformity and fast ion diffusion for ultralong-life sodium metal anodes†
- [5] CaI2: a more effective passivator of perovskite films than PbI2 for high efficiency and long-term stability of perovskite solar cells†
- [6] Betel leaf extract and its major component hydroxychavicol promote osteogenesis and alleviate glucocorticoid-induced osteoporosis in rats†
- [7] Ce6-Conjugated and polydopamine-coated gold nanostars with enhanced photoacoustic imaging and photothermal/photodynamic therapy to inhibit lung metastasis of breast cancer†
- [8] Building one-dimensional oxide nanostructure arrays on conductive metal substrates for lithium-ion battery anodes
- [9] Attosecond laser control of photoelectron angular distributions in XUV-induced ionization of H2†
- [10] Borophene as an extremely high capacity electrode material for Li-ion and Na-ion batteries†










